molecular formula C24H23NO2 B554609 Trityl-L-Proline CAS No. 1911-74-6

Trityl-L-Proline

Cat. No. B554609
CAS RN: 1911-74-6
M. Wt: 357.4 g/mol
InChI Key: BDFHBICZVAVNCD-QFIPXVFZSA-N
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Description

Trityl-L-Proline is a chemical compound with the molecular formula C24H23NO2 and a molecular weight of 357.44 . It is used for research and development purposes and is not intended for medicinal or household use .


Synthesis Analysis

The synthesis of Trityl-L-Proline involves the conjugation of a racemic (R/S) nitroxide with the racemic (M/P) trityl radical via L-proline . The trityl group was proposed as an alternative Cys protecting group . The key difference is that cleavage of Trt could be accomplished without reduction of existing disulfide bonds .


Molecular Structure Analysis

The molecular structure of Trityl-L-Proline is complex and involves the interaction of organic biradicals . The exchange (J) interaction of these biradicals is a crucial factor controlling their physiochemical properties and potential applications .


Chemical Reactions Analysis

Trityl cations have been applied as neutral Lewis acids in different chemical reactions . The trityl cation is most widely used in hydride abstraction reactions both in the study of mechanisms transformations (organometallic and organic) and in organic syntheses .


Physical And Chemical Properties Analysis

Trityl-L-Proline has a melting point of 165 °C and a boiling point of 496.4±45.0 °C . Its density is 1.202±0.06 g/cm3 . The compound should be stored in a sealed, dry environment at room temperature .

Scientific Research Applications

  • Study of Cellular Metabolism and Macromolecule Synthesis : L-Proline analogues, such as Trityl-L-Proline, are valuable for studying cellular metabolism and the regulation of macromolecule synthesis in both prokaryotic and eukaryotic cells. They are used in fundamental research to understand these processes (Bach & Takagi, 2013).

  • Synthesis of Imidazole Derivatives : Magnetic bifunctional L-Proline has been synthesized as an artificial enzyme. This catalyst is used for the synthesis of imidazole derivatives, highlighting its role in facilitating various L-Proline-based organic transformations (Aghahosseini, Ramazani, Ślepokura, & Lis, 2018).

  • Asymmetric Synthesis and Pharmaceutical Development : Non-proteinogenic prolines, including Trityl-L-Proline, are important for synthesizing bioactive peptides and as asymmetric catalysts in organic reactions. They are used in synthesizing various bioactive molecules or as constituents of bioactive molecules (Panday, 2011).

  • Multifunctional Catalyst in Organic Synthesis : L-Proline derived compounds serve as multifunctional catalysts in various chemical reactions. For instance, they have been used in the synthesis of coumarin-based unsymmetrical trisubstituted methanes (Basumatary, Mohanta, & Bez, 2019).

  • Peptidomimetic Chemistry for Drug Discovery : Tricyclic peptidomimetic scaffolds derived from Trityl-L-Proline are used in drug discovery research, leveraging their structural and functional characteristics for developing new leads with enhanced metabolic resistance towards proteases (Trabocchi, Rolla, Menchi, & Guarna, 2005).

  • Efficient Synthesis of (α-aminoalkyl)phosphonates : L-Proline is used as an organocatalyst for efficient synthesis of (α-aminoalkyl)phosphonates, showcasing its versatility in facilitating chemical reactions (Maddila, Avula, Avula, & Lavanya, 2016).

Safety And Hazards

Trityl-L-Proline should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided . In case of accidental ingestion or inhalation, immediate medical attention should be sought .

Future Directions

The future directions for Trityl-L-Proline research could involve exploring the effect of chiral configurations of radical parts on the J values of trityl-nitroxide (TN) biradicals . This could lead to new insights into the physiochemical properties and potential applications of these compounds .

properties

IUPAC Name

(2S)-1-tritylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO2/c26-23(27)22-17-10-18-25(22)24(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21/h1-9,11-16,22H,10,17-18H2,(H,26,27)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDFHBICZVAVNCD-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00428528
Record name Trityl-L-Proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trityl-L-Proline

CAS RN

1911-74-6
Record name Trityl-L-Proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
D Papaioannou, G Stavropoulos… - Acta. Chem …, 1990 - researchgate.net
… of trans-4-hydroxy-N-trityl-L-proline to 5-triphenylmethyl-2-oxa-5… -4-hydroxy-N-trityl-L-proline, while ammonolysis in isopropyl … -4-hydroxy-N-trityl-L-proline which was first benzylated and …
Number of citations: 23 www.researchgate.net
K Wiśniewski, AS Kołdziejczyk… - Journal of peptide …, 1998 - Wiley Online Library
… of trans -4-hydroxy-N-trityl-L-proline to cis-hydroxyproline derivatives via 5-… -trityl-L-proline amide; its saponification with 2 M KOH in DMSO-MeOH gave the cis-4-hydroxy-Ntrityl-L-proline…
Number of citations: 59 onlinelibrary.wiley.com
AK Pandey - 2016 - search.proquest.com
The amino acid proline is unique and finds special identity in proteins, occupying critical positions in turns, loops, bends, and in secondary structures. It performs functional as well as …
Number of citations: 3 search.proquest.com

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